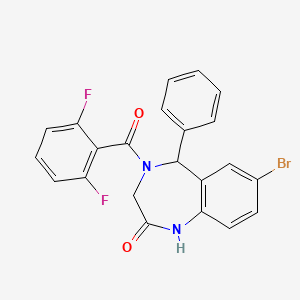

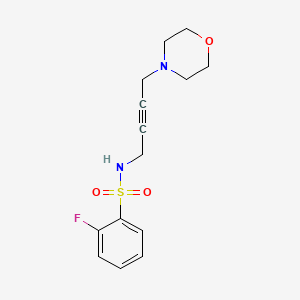

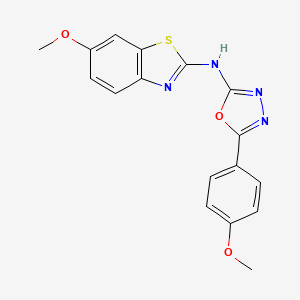

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide” is a chemical compound that has been used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry . It is a versatile compound that can be prepared in a remotely controlled synthesis unit .

Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . The synthesis process is reliable and efficient, yielding a decay-corrected radiochemical yield of 32 ± 5% in a total synthesis time of 80 minutes .Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide” is complex and has been confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis

This compound is involved in Cu(I)-mediated [3+2]cycloaddition between azides and alkynes, a valuable bioconjugation tool in radiopharmaceutical chemistry . It has been used to label a model peptide (phosphopeptide), protein (HSA), and oligonucleotide (L-RNA) with radiochemical yields of 77% (phosphopeptide), 55–60% (HSA), and 25% (L-RNA), respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a lipophilicity that allows handling of the radiotracer in aqueous solutions . The determined lipophilicity of this compound is log P = 1.7 .Wissenschaftliche Forschungsanwendungen

Hepatitis B Inhibition

One study developed a synthesis method for a compound closely related to "2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide" and evaluated it as a potential inhibitor of hepatitis B. The compound demonstrated in vitro nanomolar inhibitory activity against HBV, marking its significance in the research towards hepatitis B therapeutics (Ivachtchenko et al., 2019).

Zinc(II) Detection

Another study focused on the synthesis of fluorophores for Zinc(II) detection, highlighting the importance of such compounds in studying intracellular Zn2+ levels. The research explored various fluorophores, including modifications to improve fluorescence upon binding with Zn2+, which is crucial for biochemical and medical research (Kimber et al., 2001).

Cyclooxygenase-2 Inhibition

Research into derivatives of benzenesulfonamides, including compounds structurally similar to "2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide," has shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Such studies contribute to the development of new anti-inflammatory and analgesic drugs (Hashimoto et al., 2002).

Fluorometric Sensing for Hg2+

A novel pyrazoline derivative, structurally related to "2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide," was utilized for metal ion selectivity based on fluorometric detection. This compound demonstrated significant fluorescence intensity decrease by Hg2+ ion, indicating its application in environmental monitoring and safety (Bozkurt & Gul, 2018).

Microbial Activities

A study on the synthesis of novel fluorinated morpholine-containing benzamide derivatives, including those related to "2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide," investigated their microbial activities. The research indicated that some synthesized compounds exhibited potent antifungal and antibacterial activity, contributing to the field of antimicrobial drug development (Patharia et al., 2020).

Wirkmechanismus

The mechanism of action of “2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide” is primarily through its role as a building block in Cu(I)-mediated click chemistry . This allows it to be used in the labeling of peptides, proteins, and oligonucleotides with the short-lived positron emitter 18F .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3S/c15-13-5-1-2-6-14(13)21(18,19)16-7-3-4-8-17-9-11-20-12-10-17/h1-2,5-6,16H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSJXRRSHFWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2915056.png)

![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)